molecular formula C8H12N2 B8804964 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole

Cat. No. B8804964
M. Wt: 136.19 g/mol
InChI Key: JDFXGSPUTOGATO-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 2-[1-hydroxy-meth-(Z)-ylidene]-cycloheptanone (1.35 g, 9.63 mmol) in MeOH (10 mL) at 0° C. was added hydrazine (0.30 mL, 9.63 mmol) dropwise. The yellow reaction mixture was stirred at room temperature for 30 min then concentrated. The residue was dissolved in CH2Cl2 and washed with water. The organic layer was dried over MgSO4 and concentrated to provide 1.24 g (95%) of 1,4,5,6,7,8-hexahydrocycloheptapyrazole as a pale yellow solid. 1H NMR (CDCl3, 400 MHz): δ (ppm) 7.28 (s, 1H), 2.75-2.82 (m, 2H), 2.54-2.62 (m, 2H), 1.80-1.91 (m, 2H), 1.60-1.75 (m, 4H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O/[CH:2]=[C:3]1\[C:4](=O)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]\1.[NH2:11][NH2:12]>CO>[NH:11]1[C:4]2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:3]=2[CH:2]=[N:12]1

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
O\C=C\1/C(CCCCC1)=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1N=CC2=C1CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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